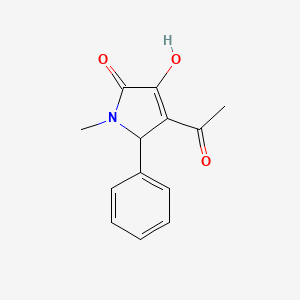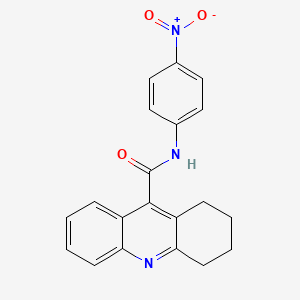![molecular formula C15H12FN3O B5133241 N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor drug that has been extensively studied for its potential therapeutic effects in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and later for hepatocellular carcinoma. Sorafenib has been shown to have multiple mechanisms of action, including inhibition of tumor angiogenesis, cell proliferation, and induction of apoptosis.
Mécanisme D'action
Sorafenib inhibits the activity of several kinases involved in tumor growth and angiogenesis. It blocks the activity of VEGFR, PDGFR, and RAF kinases. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis. Sorafenib also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to decreased tumor growth and angiogenesis. Sorafenib also induces apoptosis in cancer cells, leading to decreased tumor cell survival. Sorafenib has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and decreasing the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic effects in cancer treatment, and its mechanisms of action are well characterized. However, Sorafenib also has limitations for use in lab experiments. It is a potent inhibitor of several kinases, which can lead to off-target effects. Sorafenib has also been shown to have limited efficacy in some cancer types, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on Sorafenib. One area of research is the development of Sorafenib analogs with improved efficacy and specificity. Another area of research is the identification of biomarkers that can predict patient response to Sorafenib treatment. Additionally, there is ongoing research on the use of Sorafenib in combination with other therapies, such as immunotherapy, to improve treatment outcomes. Finally, there is ongoing research on the use of Sorafenib in other cancer types, such as breast cancer and lung cancer.
Méthodes De Synthèse
Sorafenib is synthesized through a multi-step process starting with the reaction of 4-aminobenzonitrile with 4-fluorobenzaldehyde to form 4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This intermediate is then reacted with urea to form Sorafenib.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to have activity against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit tumor angiogenesis by blocking the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It also inhibits the activity of RAF kinases, which are involved in cell proliferation and survival.
Propriétés
IUPAC Name |
1-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-3-7-14(8-4-12)19-15(20)18-13-5-1-11(2-6-13)9-10-17/h1-8H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLIIDMHSJROQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)



![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)

![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)
![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)

![(3R*,4R*)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5133236.png)
![methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
![1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)